3-Ethynylpyrazolo[1,5-a]pyrimidine
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Overview
Description
This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their rigid, planar structures that contain both pyrazole and pyrimidine rings . The unique structural features of 3-Ethynylpyrazolo[1,5-a]pyrimidine make it a valuable scaffold in medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-Ethynylpyrazolo[1,5-a]pyrimidine typically involves the functionalization of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of 5-ethynylpyrazolo[1,5-a]pyrimidine with alkyl bromides in the presence of a copper salt and a ligand quinine derivative . This reaction forms a new carbon-carbon bond without the need for palladium species . Industrial production methods for this compound are still under development, but the focus is on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Ethynylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The ethynyl group in this compound can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include copper salts, quinine derivatives, and alkyl bromides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethynylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Ethynylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Ethynylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with applications in explosives.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and versatility in chemical synthesis .
Conclusion
This compound is a compound of significant interest due to its unique structural features and wide range of applications in various fields of research and industry
Properties
IUPAC Name |
3-ethynylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h1,3-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNISQPNPKATAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2N=CC=CN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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